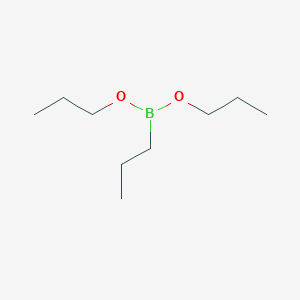
Phosphorothioic acid, O-ethyl O-(3,5,6-trichloro-2-pyridinyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorpyrifos is typically synthesized by reacting 3,5,6-trichloro-2-pyridinol with diethyl phosphorochloridothioate under basic conditions, such as in the presence of sodium carbonate . This reaction results in the formation of the desired phosphorothioic acid ester.
Industrial Production Methods
Industrial production of chlorpyrifos follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced equipment and technology helps in optimizing the production process and minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Chlorpyrifos undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, chlorpyrifos can hydrolyze to form 3,5,6-trichloro-2-pyridinol and diethyl phosphorothioic acid.
Oxidation: Chlorpyrifos can be oxidized to form chlorpyrifos-oxon, a more toxic metabolite.
Reduction: Under certain conditions, chlorpyrifos can be reduced to less toxic compounds.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: 3,5,6-trichloro-2-pyridinol and diethyl phosphorothioic acid.
Oxidation: Chlorpyrifos-oxon.
Reduction: Various less toxic phosphorothioic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chlorpyrifos has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study organophosphate chemistry and reactions.
Biology: Investigated for its effects on various biological systems, including its neurotoxic effects on insects and mammals.
Medicine: Studied for its potential impact on human health, particularly its neurodevelopmental toxicity.
Industry: Employed in the development of pest control products and agricultural chemicals.
Wirkmechanismus
Chlorpyrifos exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system. This inhibition leads to an accumulation of acetylcholine, resulting in continuous nerve signal transmission, paralysis, and eventually death of the insect . The molecular target of chlorpyrifos is the active site of acetylcholinesterase, where it forms a covalent bond, preventing the enzyme from functioning properly .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazinon: Another organophosphate insecticide with a similar mechanism of action but different chemical structure.
Malathion: An organophosphate insecticide that is less toxic to mammals compared to chlorpyrifos.
Parathion: A highly toxic organophosphate insecticide with a similar mode of action.
Uniqueness of Chlorpyrifos
Chlorpyrifos is unique due to its broad-spectrum activity and effectiveness against a wide range of pests. Its relatively low cost and availability have made it a popular choice in agriculture. its potential neurotoxic effects and environmental impact have raised concerns, leading to regulatory restrictions in some regions .
Eigenschaften
CAS-Nummer |
66651-96-5 |
|---|---|
Molekularformel |
C7H7Cl3NO3PS |
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
ethoxy-hydroxy-sulfanylidene-(3,5,6-trichloropyridin-2-yl)oxy-λ5-phosphane |
InChI |
InChI=1S/C7H7Cl3NO3PS/c1-2-13-15(12,16)14-7-5(9)3-4(8)6(10)11-7/h3H,2H2,1H3,(H,12,16) |
InChI-Schlüssel |
WHGNMEMHTPXJRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=S)(O)OC1=NC(=C(C=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene](/img/structure/B14483267.png)





